molecular formula C22H19NO4 B381824 2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326907-60-2

2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B381824
CAS No.: 326907-60-2
M. Wt: 361.4g/mol
InChI Key: WCNMCXFYJFXICQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-26-18-10-9-14(13-19(18)27-2)11-12-23-21(24)16-7-3-5-15-6-4-8-17(20(15)16)22(23)25/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNMCXFYJFXICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Naphthalic Anhydride with Amines

Naphthalic anhydride (1,8-naphthalenedicarboxylic anhydride) reacts with primary amines to form intermediate amides, which undergo cyclization under acidic or dehydrating conditions. For example:

  • Amide Formation :
    Naphthalic anhydride reacts with 3,4-dimethoxyphenethylamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 50–80°C to yield N-(3,4-dimethoxyphenethyl)naphthalimide.

  • Cyclization :
    The amide intermediate is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane, followed by refluxing with a base (e.g., triethylamine) to facilitate ring closure into the dione structure.

Key Conditions :

  • Triphosgene : Preferred over ethyl chloroformate due to higher yields and fewer side products.

  • Solvent : Dichloromethane or toluene for optimal cyclization.

  • Yield : 70–85% for analogous quinazoline-diones.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

  • Aqueous Ethanol : Improves solubility of intermediates and reduces side reactions (e.g., hydrolysis).

  • Organocatalysts : DABCO (1,4-diazabicyclo[2.2.2]octane) accelerates Knoevenagel-type condensations in related dione syntheses.

Temperature and Reaction Time

  • Cyclization : Performed under reflux (40–80°C) to ensure complete ring closure.

  • Alkylation : Elevated temperatures (80–100°C) reduce reaction time but risk decomposition.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantages
Direct Alkylation DMF, K₂CO₃, 80°C, 24h65–75>90Simplicity, fewer steps
Reductive Amination EtOH, NaBH₃CN, rt, 12h50–6085–90Mild conditions
Cyclization Post-Mod Triphosgene, CH₂Cl₂, reflux, 2h70–85>95High efficiency for core synthesis

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45–7.20 (m, aromatic H), 4.25 (t, –CH₂–), 3.85 (s, OCH₃).

  • IR (KBr): ν 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity for the final product .

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Biological Activity

2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound classified under isoquinoline derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-[2-(3,4-dimethoxyphenyl)ethyl]benzo[de]isoquinoline-1,3-dione. Its molecular formula is C22H19NO4C_{22}H_{19}NO_{4}, and it has a molecular weight of approximately 357.39 g/mol. The compound features a benzoisoquinoline core with methoxy substitutions that may influence its biological properties.

PropertyValue
IUPAC Name2-[2-(3,4-dimethoxyphenyl)ethyl]benzo[de]isoquinoline-1,3-dione
Molecular FormulaC22H19NO4
Molecular Weight357.39 g/mol
CAS Number326907-60-2

The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized to interact with various biological targets via several mechanisms:

  • Receptor Binding : Isoquinoline derivatives often interact with neurotransmitter receptors and enzymes.
  • Enzyme Modulation : These compounds can modulate the activity of enzymes involved in crucial biochemical pathways.
  • Cellular Process Alteration : They may affect cellular processes such as apoptosis and proliferation.

Anticancer Properties

Research indicates that isoquinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

A study focusing on the genotoxicity of related isoquinoline compounds demonstrated that they could induce chromatid-type breakages in cultured human lymphocytes, suggesting potential applications in cancer therapy by targeting rapidly dividing cells .

Antimicrobial Activity

Isoquinoline derivatives have been noted for their antimicrobial properties. Preliminary investigations suggest that this compound may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.

Neuroprotective Effects

Some isoquinolines have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could enhance cholinergic signaling in conditions such as Alzheimer's disease. Further studies are warranted to assess whether this compound exhibits similar properties.

Case Studies and Research Findings

Several studies have evaluated the biological activities of isoquinoline derivatives:

  • Genotoxicity Assessment : A study on related compounds indicated that they could induce chromatid-type aberrations during specific cell cycle phases (G2 and S phases), which could be leveraged for anticancer strategies .
  • Anticancer Activity : In vitro studies have demonstrated that certain isoquinoline derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.
  • Neuroprotective Research : Investigations into related compounds have suggested potential neuroprotective effects by enhancing cholinergic transmission through AChE inhibition.

Q & A

What are the established synthetic pathways for 2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and what factors influence reaction yields?

Answer:
The compound is synthesized via cyclization reactions. A key method involves reacting a precursor intermediate (e.g., IV.30) under controlled conditions, followed by purification using flash chromatography on silica gel with an 8:2 petroleum ether/diethyl oxide solvent mixture, yielding 50% . Critical factors include:

  • Solvent selection : Polar aprotic solvents enhance cyclization efficiency.
  • Temperature : Optimized reflux conditions prevent side reactions.
  • Purification : Gradient elution in chromatography reduces co-elution of byproducts.
    Yield discrepancies across studies often arise from variations in precursor purity and reaction time .

How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms accurately models:

  • Electronic structure : HOMO-LUMO gaps predict redox behavior and charge-transfer potential .
  • Reactivity : Transition-state analysis identifies nucleophilic/electrophilic sites, aiding in designing derivatization strategies.
    For solvation effects, continuum solvation models (e.g., PCM) simulate solvent interactions, crucial for predicting solubility and stability .

What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • 1H/13C NMR : Aromatic protons (δ 7.8–8.5 ppm) and substituents (e.g., dimethoxyphenethyl CH₂ at δ 3.6–4.1 ppm) confirm substitution patterns .
  • FT-IR : Strong carbonyl stretches (1680–1700 cm⁻¹) validate the dione moiety .
  • HRMS : Exact mass matching (e.g., [M+H]+) ensures molecular integrity .
    Cross-referencing with X-ray crystallography (where feasible) resolves ambiguities in stereochemistry .

What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., MCF7 for anticancer studies) and protocols (e.g., MTT assays) to minimize variability .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., piperidinyl or tetrahydropyridinyl derivatives) to isolate functional group contributions .
  • Dose-response validation : Ensure IC50 values are replicated across independent labs to confirm potency thresholds .

How does the compound’s structure influence its interaction with biological targets like enzymes or DNA?

Answer:

  • Benzoisoquinolinedione core : Intercalates into DNA via π-stacking, disrupting replication .
  • Dimethoxyphenethyl group : Enhances lipophilicity for membrane penetration and binds hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Substituent effects : Electron-donating groups (e.g., methoxy) modulate redox activity, impacting oxidative stress pathways .
    Molecular docking (AutoDock Vina) predicts binding modes, while MD simulations assess stability in target complexes .

What chromatographic methods are recommended for purifying this compound, and what challenges exist?

Answer:

  • Flash chromatography : Silica gel with petroleum ether/diethyl oxide (8:2) effectively separates polar byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities .
    Challenges :
  • Co-elution : Similar-polarity byproducts require iterative optimization of mobile phases.
  • Scale-up : Prep-HPLC or centrifugal partition chromatography (CPC) improves yield for gram-scale synthesis .

How can researchers design derivatives to enhance the compound’s bioactivity or selectivity?

Answer:

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to increase DNA binding affinity .
  • Hybridization : Conjugate with chalcones or ferrocene to exploit synergistic anticancer mechanisms .
  • Prodrug strategies : Mask polar groups (e.g., hydroxyls) with esters to improve bioavailability .
    SAR-guided synthesis, validated by in silico screening (e.g., molecular docking), prioritizes high-potential candidates .

What computational and experimental approaches validate the compound’s potential as a fluorescent probe or sensor?

Answer:

  • Photophysical studies : UV-Vis/fluorescence spectroscopy in solvents of varying polarity quantifies solvatochromism .
  • TDDFT calculations : Predict excitation/emission wavelengths and Stokes shifts for sensor design .
  • Metal ion sensing : Titration experiments (e.g., with Cu²⁺ or Fe³⁺) monitor fluorescence quenching/enhancement .
    For copolymer applications (e.g., with styrene), evaluate quantum yield and stability under physiological conditions .

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